3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one
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Overview
Description
Preparation Methods
The synthesis of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one typically involves the reaction of 1-methylisatin with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other hydrazone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one can be compared with other similar compounds such as:
1-Methylisatin: A precursor in its synthesis.
1-Methylisatin hydrazone: Another hydrazone derivative with similar properties.
Indole derivatives: Compounds with the indole nucleus that exhibit a wide range of biological activities
These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound unique in its applications and effects.
Properties
IUPAC Name |
3-diazenyl-1-methylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5,10,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNRDGQYYGJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228896 |
Source
|
Record name | 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613616-40-2 |
Source
|
Record name | 1H-Indole-2,3-dione, 1-methyl-, 3-hydrazone, (3E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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